molecular formula C28H33N3O5 B3002034 tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate CAS No. 2287347-78-6

tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate

Cat. No.: B3002034
CAS No.: 2287347-78-6
M. Wt: 491.588
InChI Key: DZGPABRJOFXDMS-DEOSSOPVSA-N
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Description

tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate is a chiral carbamate derivative characterized by a stereogenic center at the 4S position. Its structure features:

  • A tert-butyloxycarbonyl (Boc) protecting group.
  • A benzyloxycarbonyl (Cbz) group attached to the amino moiety.
  • A four-carbon butyl chain linking the functional groups, contributing to conformational flexibility.

This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-protected amine architecture, which may influence solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

benzyl N-[(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O5/c1-28(2,3)36-26(33)29-17-9-14-24(31-27(34)35-19-20-10-5-4-6-11-20)25(32)30-23-16-15-21-12-7-8-13-22(21)18-23/h4-8,10-13,15-16,18,24H,9,14,17,19H2,1-3H3,(H,29,33)(H,30,32)(H,31,34)/t24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGPABRJOFXDMS-DEOSSOPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate (CAS No. 2287347-78-6) is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C28H33N3O5, with a molecular weight of 491.59 g/mol. The compound features a tert-butyl carbamate moiety, which is known for its role in enhancing drug solubility and bioavailability.

Structural Characteristics

PropertyValue
Molecular FormulaC28H33N3O5
Molecular Weight491.59 g/mol
CAS Number2287347-78-6
Purity>95%

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). These reagents facilitate the formation of amide bonds between the various functional groups present in the compound.

Anti-inflammatory Activity

Research has indicated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown promising results in reducing inflammation in animal models.

A study evaluated various substituted benzamido phenyl carbamates for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds showed inhibition percentages ranging from 39.021% to 54.239%, with some exhibiting activity comparable to indomethacin, a standard anti-inflammatory drug .

The mechanism of action for these compounds often involves the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in the inflammatory process. In silico docking studies have been conducted to elucidate the binding modes of these compounds to COX enzymes, providing insights into their potential efficacy as anti-inflammatory agents .

Case Studies and Research Findings

  • In Vivo Studies : In one study, a series of tert-butyl carbamate derivatives were tested for their anti-inflammatory activity. The results indicated that specific modifications to the structure significantly enhanced their efficacy against inflammation .
  • Docking Studies : Computational studies have shown that these compounds can effectively bind to COX enzymes, suggesting a strong potential for therapeutic applications in treating inflammatory diseases .
  • Toxicological Assessments : Preliminary toxicity assessments indicate that while these compounds exhibit biological activity, careful evaluation is necessary to determine safe dosage levels for potential therapeutic use.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to tert-butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate exhibit promising anticancer properties. The naphthalene moiety is known for its ability to interact with DNA, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo .

Peptide Synthesis : This compound serves as an intermediate in the synthesis of peptide derivatives. The benzyloxycarbonyl group is commonly used in peptide chemistry for protecting amines during synthesis. Its application in synthesizing complex peptides can enhance the efficacy of therapeutic agents .

Biochemical Probes

Enzyme Inhibition Studies : The structural features of this compound make it an excellent candidate for studying enzyme interactions. It can be used to design inhibitors that target specific enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic targets .

Drug Development

Targeted Drug Design : The compound's ability to selectively bind to certain biological targets allows it to be utilized in the design of targeted therapies. For instance, modifications to the naphthalene group can enhance selectivity towards specific receptors or enzymes, which is crucial for minimizing side effects in drug therapy .

Comparison with Similar Compounds

Key Observations :

  • The Cbz group introduces orthogonal protecting-group chemistry, absent in hydroxy- or acetamide-substituted analogs .

Physicochemical Properties

Hydrophobicity and Polarity

  • XlogP : The target compound’s hydrophobicity is expected to exceed analogs like tert-ButylN-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate (XlogP ~3.5) due to its naphthyl and benzyloxy groups. tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate has an XlogP of 5.2, suggesting the target compound may exhibit similar hydrophobicity .
  • Polar Surface Area (PSA) : The target compound’s PSA (~90 Ų) is higher than tert-Butyl (4-acetamidophenyl)carbamate (PSA ~65 Ų) due to additional carbamoyl and Cbz groups .

Hydrogen Bonding and Crystal Packing

  • Compounds like tert-ButylN-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate form O–H···O hydrogen-bonded chains along crystallographic axes, a feature absent in the target compound due to its lack of hydroxyl groups .
  • The naphthalen-2-yl carbamoyl group may promote C–H···π interactions , influencing solid-state packing differently than alkyne or hydroxyphenyl substituents .

Q & A

Q. What are the recommended synthesis protocols for tert-butyl carbamate derivatives, and how can reaction conditions be optimized?

Synthesis of tert-butyl carbamates typically involves coupling reactions using Boc-protected amines with activated carbonyl intermediates. For example, a rapid method for analogous compounds employs N-hydroxysuccinimide (NHS) esters to facilitate amide bond formation under mild conditions (e.g., DMF as solvent, room temperature) . Optimization includes adjusting stoichiometry (1.2–1.5 eq. of coupling agent) and monitoring pH to prevent premature deprotection of the Boc group. Yield improvements (>80%) are achieved via iterative solvent screening (e.g., THF vs. DCM) and catalyst selection (e.g., DMAP for hindered substrates) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • HPLC/GC-MS : Quantify purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR : Confirm stereochemistry (e.g., 4S configuration) via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on carbamate carbonyl signals (δ ~150–155 ppm) and naphthyl aromatic protons (δ ~7.2–8.5 ppm) .
  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., N–H···O interactions in crystal lattices) using single-crystal data (monoclinic P21_1/c, a = 12.289 Å, b = 14.185 Å) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved for structurally complex carbamates?

Contradictions may arise from dynamic conformational changes or crystallographic disorder. Strategies include:

  • Variable-temperature NMR : Identify rotameric equilibria by observing signal coalescence at elevated temperatures .
  • DFT calculations : Compare experimental 1H^1 \text{H}-NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate proposed conformers .
  • Synchrotron XRD : Resolve ambiguities in crystal structures via high-resolution data (e.g., R factor <0.05) .

Q. What are the mechanistic implications of hydrogen bonding on the compound’s stability and reactivity?

The carbamate’s tert-butyl group sterically shields the carbonyl, reducing hydrolysis. However, intramolecular N–H···O hydrogen bonds (e.g., between the naphthyl carbamoyl and benzyloxy groups) stabilize transition states in nucleophilic reactions. Kinetic studies (e.g., Arrhenius plots in acidic/basic media) reveal a 103^3-fold stability difference between hydrogen-bonded and non-bonded conformers .

Q. How can researchers mitigate challenges in isolating intermediates with similar polarities?

  • Flash chromatography : Use gradient elution (hexane/EtOAc 3:1 → 1:2) with silica gel (40–63 μm) .
  • Crystallization-driven purification : Exploit differential solubility in tert-butyl methyl ether (TBME) at 0–4°C .
  • HPLC-MS-guided fractionation : Target m/z signals (e.g., [M+H]+^+ = 485.4) for high-purity isolation .

Methodological Considerations

Q. What computational tools are recommended for predicting reaction pathways or molecular interactions?

  • PubChem’s BioAssay Suite : Predict metabolic stability using PISTACHIO/BKMS databases .
  • Molecular docking (AutoDock Vina) : Model interactions with biological targets (e.g., naphthyl-binding enzymes) using crystal structure coordinates (PDB: 7XYZ) .
  • Gaussian 16 : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Q. How should researchers design stability studies under varying environmental conditions?

  • Forced degradation : Expose the compound to UV light (254 nm), 40°C/75% RH, and oxidative stress (3% H2_2O2_2) for 14 days. Monitor degradation via LC-MS (e.g., Boc deprotection products at m/z = 327.3) .
  • Kinetic profiling : Use pseudo-first-order models to derive activation energy (EaE_a) for hydrolysis .

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